molecular formula C12H12O3 B1338072 5-(3-Methoxyphenyl)penta-2,4-dienoic acid CAS No. 6500-63-6

5-(3-Methoxyphenyl)penta-2,4-dienoic acid

Cat. No. B1338072
CAS RN: 6500-63-6
M. Wt: 204.22 g/mol
InChI Key: XVWJWKYAUAINIZ-QKVOYMTASA-N
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Description

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a compound that features a conjugated diene system with a methoxyphenyl substituent. This structure is of interest due to its potential in various chemical reactions and biological activities. The compound's conjugated system and the presence of a phenyl ring with a methoxy group can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of compounds related to 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be achieved through various methods. For instance, the PPh3-catalyzed (3 + 3) annulations of 5-acetoxypenta-2,3-dienoate with 1C,3O-bisnucleophiles provide a route to stable monocyclic 2H-pyrans, which are structurally related to the target compound . Additionally, the preparation of similar compounds, such as (2E,4E)-2-(2-benzyloxyethyl)-5-(3-methoxy-4-chlorophenyl)penta-2,4-dienal, involves condensation reactions that yield products with high configurational purity .

Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is characterized by a conjugated diene system, which is a common motif in Diels-Alder reactions. The high-pressure Diels-Alder reactions of related compounds, such as 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, demonstrate the reactivity of such systems under varying conditions of pressure and temperature . The presence of the methoxyphenyl group can also influence the electronic properties of the molecule, as seen in the photoinduced intramolecular charge transfer phenomena in similar compounds .

Chemical Reactions Analysis

Compounds with conjugated diene systems, like 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, are prone to participate in cycloaddition reactions. The Diels-Alder reactions of 3-Methoxy-8α-estra-1,3,5(10),14,16-pentaen-17-yl acetate, which shares a similar diene structure, show unexpected trends in regioselectivity, indicating the nuanced behavior of such systems in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be inferred from related compounds. For example, the synthesis and biological evaluation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one reveal low CC50 values against various neoplasms and carcinoma cells, suggesting potential cytotoxic activities . The solvent dependency and spectral properties of similar compounds, such as 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, provide insights into the polar character and reactivity of the conjugated diene system .

Scientific Research Applications

Synthesis of Derivatives

A seven-step synthesis of (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid from ferulic acid has been developed. This synthesis utilizes a natural by-product found in rice bran, aiming at the preparation of a wide variety of avenalumic carboxamide derivatives, highlighting the compound's utility in synthesizing new chemical entities (Bazin et al., 2008).

Biocontrol Applications

Research on Pyrenophora semeniperda, a fungal pathogen proposed as a mycoherbicide for controlling cheatgrass and other annual bromes, identified a phytotoxic sesquiterpenoid penta-2,4-dienoic acid named pyrenophoric acid. This compound demonstrated strong phytotoxicity, reducing coleoptile elongation in cheatgrass, suggesting its potential for biocontrol applications (Masi et al., 2014).

Nonlinear Optical Properties

Studies on bis-chalcone derivatives doped in polymer matrices have shown significant third-order nonlinear optical properties. These derivatives exhibit potential as optical limiting materials, highlighting the usefulness of such compounds in the development of new materials for photonics and optoelectronics (Shettigar et al., 2006).

Controlled Drug Release Systems

Research into dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) membranes for potential applications in controlled drug release systems and tissue engineering has been conducted. These studies indicate the non-toxic nature of these compounds at certain concentrations and their stability under various pH conditions, which could be beneficial for medical and biotechnological applications (Alcántara Blanco et al., 2020).

Materials Science Applications

A novel approach to synthesize 5-aryl-1-ferrocenylpenta-1,4-dien-3-ones demonstrated their potential in materials science, particularly due to their electrochemical and optical properties. These compounds were found to exhibit cubic nonlinear behavior, suggesting applications in the field of nonlinear optics and materials science (Klimova et al., 2009).

Safety And Hazards

When handling 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, it is recommended to wear protective eyewear, protective clothing, and gloves to avoid skin contact. If toxic or irritating substances are produced during the experiment, it is necessary to complete the experiment in a glove box to avoid harm to the experimenter .

Future Directions

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is used in scientific research and as a synthetic intermediate . Its future directions could involve further exploration of its potential applications in various fields of research.

properties

IUPAC Name

(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWJWKYAUAINIZ-QKVOYMTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)penta-2,4-dienoic acid

Synthesis routes and methods

Procedure details

A mixture of the product from step (i) (53.2 g) and lithium hydroxide monohydrate (52 g) in methanol (250 ml) and water (100 ml) was stirred at room temperature for 24 hours and partitioned between ethyl acetate and 2M HCl. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to afford an orange oil.
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JV Marques, A Oliveira, L Raggi, M Young… - Journal of the Brazilian …, 2010 - SciELO Brasil
The antifungal leaves extract from Piper scutifolium was submitted to bioactivity-guided chromatographic separation against Cladosporium cladosporioides and C. sphaerospermum …
Number of citations: 39 www.scielo.br

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